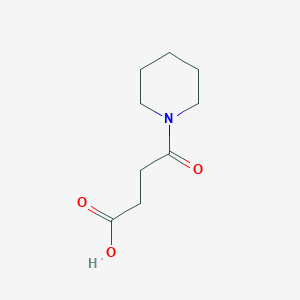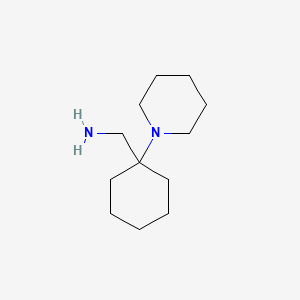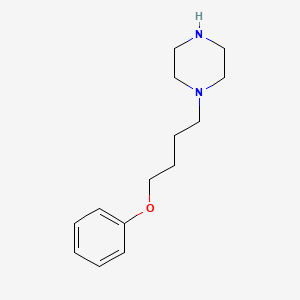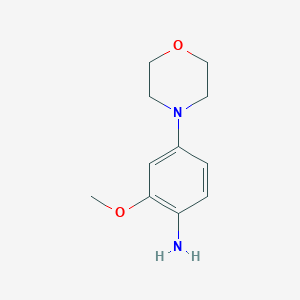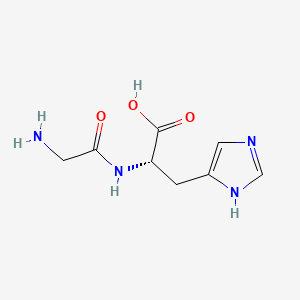
Glycyl-L-histidine
Vue d'ensemble
Description
Glycine-histidine is a dipeptide composed of the amino acids glycine and histidine. This compound is known for its versatility and potential applications in various fields, including medicine, biology, and chemistry. Glycine-histidine is particularly noted for its
Applications De Recherche Scientifique
Cicatrisation
Gly-His, en particulier sous sa forme liée au cuivre (GHK-Cu), a montré qu'il accélérait la cicatrisation. Il stimule la production de collagène et soutient l'angiogenèse, qui est la formation de nouveaux vaisseaux sanguins, essentielle à la réparation des tissus endommagés . De plus, il a été constaté qu'il favorisait la contraction et la fermeture des plaies, ce qui en fait un composé précieux dans le développement de traitements de cicatrisation .
Soins de la peau et anti-âge
Dans le domaine de la dermatologie, Gly-His présente des propriétés antioxydantes qui protègent les cellules de la peau du stress oxydatif et des dommages causés par les rayons UV . Sa capacité à améliorer l'élasticité de la peau, à réduire les ridules et à améliorer l'apparence générale de la peau en a fait un ingrédient populaire dans les cosmétiques anti-âge. Il stimule également la production de décorine et d'élastine, qui sont essentielles au maintien de la structure et de la fonction de la peau .
Croissance des cheveux
La recherche suggère que Gly-His peut avoir un impact sur la croissance des cheveux en améliorant la santé du cuir chevelu. Il est un composant clé de la kératine, la protéine qui compose les cheveux, et sa présence dans les produits capillaires peut favoriser des cheveux plus sains et plus épais . Le peptide a été associé à la stimulation des cellules de la papille dermique, qui sont cruciales pour le cycle de croissance des cheveux .
Activité antioxydante
Gly-His a démontré une activité antioxydante significative, réduisant les niveaux d'espèces réactives de l'oxygène dans les cellules. Il est particulièrement efficace pour diminuer les radicaux hydroxyles et peroxyles, qui peuvent causer des dommages cellulaires. Cette propriété en fait un agent thérapeutique potentiel contre les maladies liées au stress oxydatif .
Applications pharmaceutiques
En pharmacie, Gly-His est utilisé pour ses propriétés régénératives. Il a été incorporé dans des formulations visant la régénération tissulaire, comme dans le traitement de la bronchopneumopathie chronique obstructive (BPCO) et de certains cancers. Ses capacités de modulation de l'expression génique en font un composé prometteur pour le développement de médicaments .
Biotechnologie et applications industrielles
Gly-His joue un rôle dans les applications biotechnologiques, en particulier dans la production de L-histidine par fermentation microbienne. Il fait partie de la voie de biosynthèse de l'histidine, et sa régulation est cruciale pour la surproduction d'histidine dans les souches bactériennes industrielles comme Escherichia coli et Corynebacterium glutamicum .
Mécanisme D'action
Target of Action
Glycyl-L-histidine, a naturally occurring dipeptide composed of glycine and histidine , primarily targets extracellular matrix macromolecules . It is an incomplete breakdown product of protein digestion or protein catabolism .
Mode of Action
This compound has the ability to bind to and reduce copper redox activity . It forms a high-affinity complex with one Cu +2 (II) ion, forming GHK-Cu . This complex participates in the physiological metabolism of Cu and mediates essential biochemical functions common to many types of cells .
Biochemical Pathways
This compound affects multiple biochemical pathways. It stimulates blood vessel and nerve outgrowth, increases collagen, elastin, and glycosaminoglycan synthesis, and supports the function of dermal fibroblasts . It also plays a vital role in Cu +2 uptake and distribution into cells .
Pharmacokinetics
It is known to be a short-lived intermediate on its way to specific amino acid degradation pathways following protein catabolism .
Result of Action
This compound has multiple biological actions, all of which appear to be health positive . It improves tissue repair for skin, lung connective tissue, boney tissue, liver, and stomach lining . It also possesses powerful cell protective actions, such as multiple anti-cancer activities and anti-inflammatory actions .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the toxicity of copper and zinc can enhance protein aggregation and contribute to cell death . This compound has the ability to prevent copper- and zinc-induced cell death in vitro .
Analyse Biochimique
Biochemical Properties
Glycyl-L-histidine plays a significant role in various biochemical reactions It interacts with several enzymes, proteins, and other biomoleculesThis complex has been shown to stimulate collagen synthesis, promote wound healing, and exhibit antioxidant properties . Additionally, this compound interacts with enzymes such as cytochrome c oxidase and superoxide dismutase, which are involved in oxidative respiration and the dismutation of superoxide anions, respectively .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to stimulate blood vessel and nerve outgrowth, increase collagen, elastin, and glycosaminoglycan synthesis, and support the function of dermal fibroblasts . This compound also exhibits protective effects on cells by preventing copper- and zinc-induced protein aggregation and cell death in the central nervous system . Furthermore, it has been found to reduce reactive oxygen species (ROS) levels in cells, thereby protecting them from oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to copper ions, forming the GHK-Cu complex. This complex modulates gene expression, promoting a healthier state by reversing gene expression changes associated with aging and disease . This compound also inhibits the production of reactive oxygen species by binding to copper ions and reducing their redox activity . Additionally, it has been shown to activate the proteasome system, which is involved in protein degradation and cell cleansing .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are influenced by factors such as temperature and pH. Studies have shown that this compound can prevent protein aggregation and cell death over extended periods, indicating its potential for long-term protective effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to promote wound healing and tissue repair without adverse effects . At high doses, it may exhibit toxic effects, such as increased oxidative stress and cell death
Metabolic Pathways
This compound is involved in various metabolic pathways, including histidine metabolism. It is an intermediate in the degradation of histidine and can be further broken down into its constituent amino acids, glycine and histidine . This compound also interacts with enzymes such as ATP-phosphoribosyltransferase, which is involved in histidine biosynthesis
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The solute carrier (SLC)15 family of proton-coupled oligopeptide transporters, including PepT2 and PhT1, are involved in the transport of this compound . These transporters facilitate the uptake and distribution of this compound in various tissues, including the brain and kidneys . The localization and accumulation of this compound within cells are influenced by these transporters.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound has been found to localize in various cellular compartments, including the cytoplasm and mitochondria Its activity and function are influenced by its localization, as it interacts with specific enzymes and proteins within these compartments
Propriétés
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c9-2-7(13)12-6(8(14)15)1-5-3-10-4-11-5/h3-4,6H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWFXZNIBQBFHR-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2489-13-6 | |
| Record name | Glycyl-L-histidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2489-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Gly-His?
A1: The molecular formula of Gly-His is C8H11N3O3. Its molecular weight is 201.19 g/mol.
Q2: How does Gly-His typically interact with metal ions?
A2: Gly-His primarily interacts with metal ions, such as Cu2+, Ni2+, and Zn2+, via the imidazole nitrogen of the histidine residue. This interaction often leads to the formation of stable metal complexes. [, , , ]
Q3: Can the peptide sequence influence the binding geometry of Gly-His with metal ions?
A3: Yes, studies show that Gly-His, when part of longer peptide sequences like Gly-Gly-His, can exhibit different binding geometries with metal ions depending on the neighboring amino acids and their stereochemistry. [, ]
Q4: Does Gly-His interact with biomolecules other than metal ions?
A4: Research indicates that Gly-His, particularly within the context of longer peptide sequences, can interact with DNA. For example, Ni(II)•Gly-Gly-His has been shown to bind selectively to the minor groove of A/T-rich DNA regions. [, , ]
Q5: What are the downstream effects of Gly-His binding to metal ions?
A5: Binding of Gly-His to metal ions can significantly alter the catalytic activity of the resulting complex. For instance, metal complexes of Gly-Gly-His have demonstrated the ability to cleave DNA. [, , ]
Q6: Is Gly-His stable under physiological conditions?
A6: While Gly-His itself is generally stable, its stability can be influenced by factors like pH, temperature, and the presence of enzymes. Modification of the peptide sequence, such as adding a D-amino acid to the C-terminus (e.g., Gly-His-Lys-D-Ala), can enhance its stability against enzymatic degradation. [, , ]
Q7: How does the choice of metal ion affect the catalytic activity of Gly-His-containing complexes?
A7: The catalytic activity of Gly-His-containing complexes is highly dependent on the metal ion. For instance, Ni(II) complexes of Gly-Gly-His have shown different DNA cleavage patterns and efficiencies compared to Cu(II) complexes. [, ]
Q8: Are there any potential applications of Gly-His-based metal complexes in medicinal chemistry?
A8: The ability of Gly-His-based metal complexes to cleave DNA makes them promising candidates for the development of artificial metallopeptidases or as components of targeted therapeutic agents. [, , , ]
Q9: How has computational chemistry contributed to understanding Gly-His interactions?
A9: Molecular dynamics simulations and molecular modeling studies have provided valuable insights into the binding modes, orientations, and energetic contributions of Gly-His and its derivatives with DNA and metal ions. [, , ]
Q10: What is the impact of structural modifications on the activity of Gly-His-containing peptides?
A10: Modifications to the peptide sequence, particularly at the N-terminus or by incorporating specific amino acids, can significantly influence the binding affinity, selectivity, and catalytic activity of Gly-His-containing peptides. [, , ]
Q11: Have any QSAR models been developed for Gly-His derivatives?
A11: While specific QSAR models for Gly-His derivatives are not extensively reported in the provided literature, studies using combinatorial approaches have identified structural features that contribute to enhanced DNA cleavage activity, laying the groundwork for future QSAR development. []
Q12: What are some strategies to improve the stability and bioavailability of Gly-His-based peptides?
A12: Incorporating D-amino acids, particularly at the C-terminus, can protect the peptide from enzymatic degradation and enhance its stability. Formulation strategies, such as encapsulation in nanoparticles or conjugation to carrier molecules, might be explored to improve bioavailability. [, , ]
Q13: What analytical techniques are commonly used to characterize Gly-His and its derivatives?
A13: Various analytical techniques are employed, including:
- Spectroscopy: UV-Vis, CD, ESR, and NMR to study complex formation, structural features, and metal coordination. [, , , , ]
- Mass Spectrometry (MS): ESI-MS and MS/MS to analyze fragmentation patterns and determine the molecular composition of complexes. [, ]
- Chromatography: HPLC for purification and separation of peptide derivatives and their metal complexes. [, ]
- X-ray photoelectron spectroscopy (XPS): To study the adsorption of Gly-His and its derivatives on surfaces. []
Q14: Have any in vitro studies been conducted on Gly-His-containing peptides?
A14: Yes, numerous in vitro studies have explored the metal binding properties, DNA cleavage activity, and cellular uptake of Gly-His-containing peptides. Cell lines such as PC-3 (prostate cancer) and B16F10 (melanoma) have been used in these studies. [, , , , , ]
Q15: What are some of the key findings from in vivo studies using Gly-His-based peptides?
A15: In vivo studies, primarily in rodent models, have demonstrated the potential of radiolabeled Gly-His-containing peptides as imaging agents for tumors overexpressing specific receptors like GRPR. Furthermore, research suggests potential applications in wound healing. [, , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


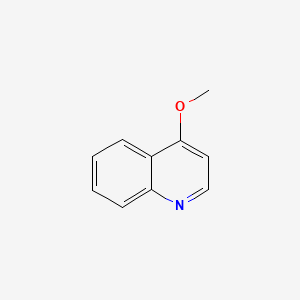
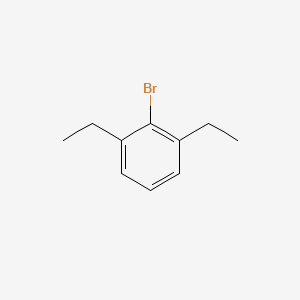
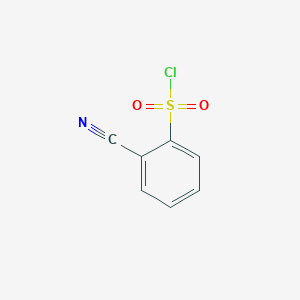
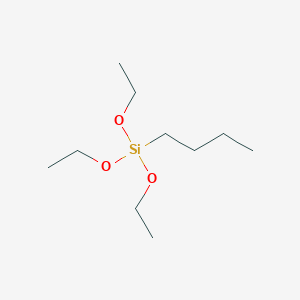
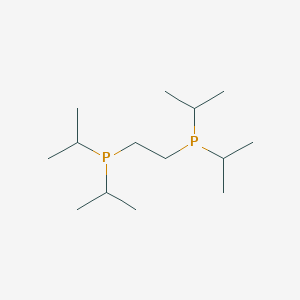
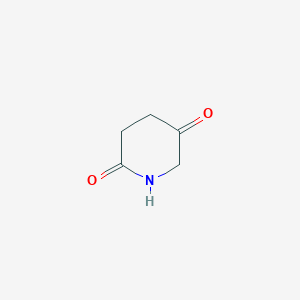
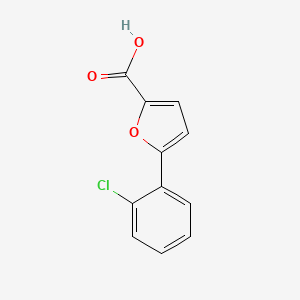
![4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B1582192.png)
